
EFdA-TP tetrasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP tetrasodium involves multiple steps, starting from the nucleoside analog 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The triphosphate form is achieved through phosphorylation reactions, typically using phosphoryl chloride and a suitable base such as pyridine . The final product, this compound, is obtained by neutralizing the triphosphate with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
EFdA-TP tetrasodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Nucleophiles like azides can react with the alkyne group in this compound under copper-catalyzed conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazoles .
Applications De Recherche Scientifique
EFdA-TP tetrasodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in inhibiting reverse transcriptase, making it a valuable tool in HIV research.
Medicine: Potential therapeutic applications in antiviral treatments, particularly for HIV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
EFdA-TP tetrasodium exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. The compound acts as a translocation-defective reverse transcriptase inhibitor, preventing the enzyme from moving along the DNA strand . This inhibition occurs through multiple mechanisms, including immediate and delayed chain termination . The 4’-ethynyl group of EFdA-TP fits into a hydrophobic pocket in the reverse transcriptase enzyme, enhancing its inhibitory effects .
Comparaison Avec Des Composés Similaires
EFdA-TP tetrasodium is unique compared to other nucleoside reverse transcriptase inhibitors due to its high potency and multiple mechanisms of action. Similar compounds include:
Adefovir dipivoxil: Another nucleoside reverse transcriptase inhibitor used for hepatitis B.
Lamivudine: A reverse transcriptase inhibitor used in HIV treatment.
Tenofovir alafenamide: An oral prodrug of tenofovir, used in HIV treatment.
This compound stands out due to its ability to act as both an immediate and delayed chain terminator, providing a robust mechanism for inhibiting reverse transcriptase .
Propriétés
Formule moléculaire |
C12H11FN5Na4O12P3 |
|---|---|
Poids moléculaire |
621.12 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1 |
Clé InChI |
FNAXCBIZNJRMDE-OCSZSNTDSA-J |
SMILES isomérique |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



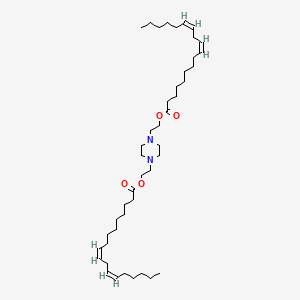
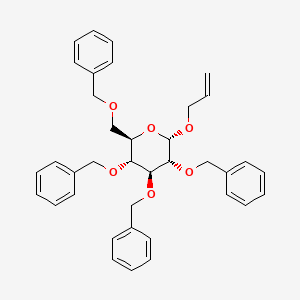

![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
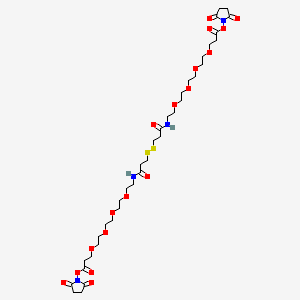
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)


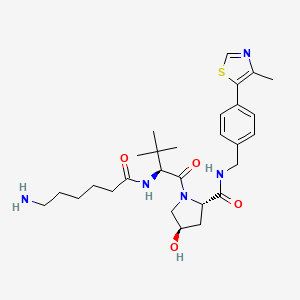
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
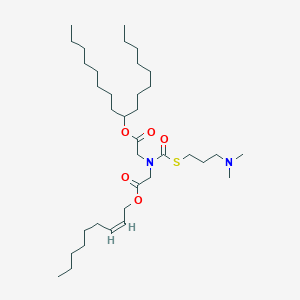

![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
